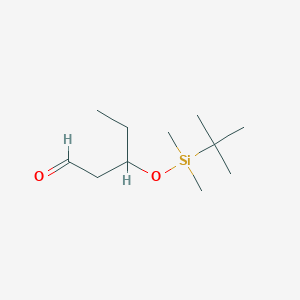

3-(tert-Butyldimethylsiloxy)pentanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxypentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2Si/c1-7-10(8-9-12)13-14(5,6)11(2,3)4/h9-10H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUANBFMJXCZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC=O)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131049-92-8 | |

| Record name | 3-[(tert-butyldimethylsilyl)oxy]pentanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Silyloxy Aldehydes As Chiral Building Blocks

Chiral aldehydes are fundamental building blocks in asymmetric synthesis, serving as electrophilic partners in a wide array of carbon-carbon bond-forming reactions. The presence of a stereocenter adjacent to the aldehyde group allows for the creation of new stereocenters with a high degree of control. Silyloxy aldehydes, in particular, have gained prominence due to the versatile nature of the silyl (B83357) ether protecting group.

The tert-butyldimethylsilyl (TBS) group in 3-(tert-Butyldimethylsiloxy)pentanal offers several advantages. It is robust enough to withstand a variety of reaction conditions, yet it can be selectively removed under mild conditions, typically using a fluoride (B91410) source such as tetra-n-butylammonium fluoride (TBAF). This orthogonality allows chemists to unmask the hydroxyl group at a desired stage of a synthesis without disturbing other functional groups.

Furthermore, the bulky TBS group can exert significant stereochemical influence on reactions at the adjacent aldehyde. In nucleophilic additions, the silyloxy group can direct the incoming nucleophile to a specific face of the carbonyl group, leading to high levels of diastereoselectivity. This is a crucial aspect in the construction of acyclic carbon chains with multiple stereocenters, a common motif in many polyketide natural products. The ability to control the stereochemical outcome of reactions is paramount in the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | 3-(tert-Butyldimethylsilyloxy)pentanal |

| Molecular Formula | C₁₁H₂₄O₂Si |

| Molecular Weight | 216.4 g/mol |

| CAS Number | 131049-92-8 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not widely reported |

| Solubility | Soluble in common organic solvents |

Strategic Importance in Target Oriented Synthesis

De Novo Asymmetric Synthesis Approaches

De novo strategies offer flexibility in accessing specific stereoisomers by creating the chiral hydroxyl group through asymmetric reactions. These approaches include the use of chiral auxiliaries, asymmetric catalysis, and the stereoselective reduction of prochiral ketones.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org One of the most powerful and widely used methods for diastereoselective aldol reactions is the Evans aldol reaction, which employs chiral oxazolidinone auxiliaries. wikipedia.orgyoutube.comtcichemicals.comalfa-chemistry.comchem-station.com This strategy is highly effective for establishing two contiguous stereocenters with predictable syn stereochemistry. wikipedia.orgyoutube.com

In a typical sequence to form a precursor for this compound, an N-propionyl oxazolidinone is enolized using a Lewis acid, such as dibutylboron triflate, and a hindered base. wikipedia.org The resulting (Z)-enolate then reacts with an appropriate aldehyde electrophile through a chair-like Zimmerman-Traxler transition state. youtube.comalfa-chemistry.com The steric bulk of the auxiliary directs the approach of the aldehyde, leading to high diastereoselectivity in the formation of the β-hydroxy imide. tcichemicals.com After the aldol reaction, the auxiliary can be cleaved under mild conditions (e.g., hydrolysis or reduction) and recycled. tcichemicals.com The resulting chiral β-hydroxy acid or alcohol can then be protected with a tert-butyldimethylsilyl (TBDMS) group and the terminal functional group converted to an aldehyde to yield the target compound. The reliability and high stereocontrol of this method make it a cornerstone in the synthesis of polyketide fragments. chem-station.com

| Auxiliary | Electrophile | Conditions | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Acetaldehyde | 1) Bu₂BOTf, DIPEA 2) Acetaldehyde | >95:5 (syn:anti) | tcichemicals.com |

Asymmetric Catalysis in Precursor Formation

Asymmetric catalysis provides an economical and efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product.

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov The amino acid L-proline and its derivatives are highly effective catalysts for direct asymmetric aldol reactions between aldehydes and ketones. wikipedia.orgnih.govmdpi.comsemanticscholar.orgnih.gov

To synthesize a precursor for this compound, propanal can be reacted with a suitable two-carbon nucleophile, or alternatively, acetone (B3395972) can be reacted with propanal, catalyzed by L-proline. semanticscholar.org The proposed mechanism involves the formation of an enamine intermediate between the ketone (or aldehyde) and proline. nih.gov This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, guided by a transition state assembly often involving a hydrogen bond from the carboxylic acid of proline. nih.gov This approach directly generates the chiral β-hydroxy carbonyl skeleton, which can then be silylated. These reactions are often performed under mild, operationally simple conditions and can provide the desired aldol product in high enantiomeric excess. mdpi.comresearchgate.net

| Nucleophile | Electrophile | Catalyst (mol%) | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Acetone | p-Nitrobenzaldehyde | L-proline (30) | DMSO | 76% | nih.gov |

| Cyclohexanone | Benzaldehyde | (S)-proline (30) | DMSO | 99% (anti) | mdpi.com |

Chiral metal complexes are widely used to catalyze a variety of asymmetric transformations. For the synthesis of β-silyloxy aldehydes, metal-catalyzed asymmetric hydrogenation of a corresponding β-keto ester or β-diketone precursor is a highly effective strategy. rsc.orgnih.gov Ruthenium complexes containing chiral diphosphine ligands, such as BINAP, developed by Noyori and colleagues, are particularly effective for the hydrogenation of functionalized ketones. semanticscholar.orgharvard.edunobelprize.orgnih.gov

The synthesis would begin with a substrate like ethyl 3-oxopentanoate. Catalytic hydrogenation using a Ru-(S)-BINAP complex, for instance, would reduce the ketone to the corresponding (S)-alcohol with very high enantioselectivity. harvard.edu The mechanism is believed to involve coordination of the ketone's carbonyl group to the ruthenium center, allowing for a stereoselective transfer of hydrogen. semanticscholar.org Following the reduction, the ester can be converted to the desired aldehyde, and the hydroxyl group protected as its TBDMS ether. This method is notable for its high efficiency, excellent enantioselectivity, and broad substrate scope. rsc.org

Enantio- and Diastereoselective Reduction of Ketone Precursors

An alternative de novo approach involves the asymmetric reduction of a prochiral ketone, such as 5-(tert-butyldimethylsiloxy)pentan-3-one. This strategy places the stereochemistry-determining step at a late stage of the synthesis.

The Corey-Bakshi-Shibata (CBS) reduction is a prominent method for this transformation, employing a chiral oxazaborolidine catalyst and borane (B79455) as the stoichiometric reductant. organic-chemistry.orgwikipedia.orgyoutube.comchem-station.com The catalyst, derived from proline, coordinates to both the borane (via the Lewis basic nitrogen) and the ketone's carbonyl oxygen (via the Lewis acidic boron). chem-station.com This ternary complex organizes the transition state, forcing the hydride to be delivered to one face of the ketone. youtube.com The steric difference between the ethyl and the (tert-butyldimethylsiloxy)ethyl groups of the substrate dictates the facial selectivity, leading to the formation of the chiral alcohol with high enantiomeric excess. wikipedia.orgnih.gov

Similarly, transition metal-catalyzed transfer hydrogenation, often using catalysts developed by Noyori, can effectively reduce such ketones. rsc.orgwikipedia.org These reactions typically use isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture as the hydrogen source in the presence of a chiral ruthenium catalyst. wikipedia.org

| Substrate | Method | Catalyst | Result (ee) | Reference |

|---|---|---|---|---|

| Acetophenone | CBS Reduction | (S)-Me-CBS | 97% (R) | wikipedia.org |

| β-Keto esters | Noyori Hydrogenation | Ru(II)-BINAP | up to >99% | semanticscholar.orgharvard.edu |

Synthesis from Pre-existing Chiral Pools

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.orgacs.orgnih.govunivie.ac.at Synthesizing this compound from these starting materials leverages their inherent chirality, avoiding the need for an asymmetric induction step. mdpi.com

For example, a suitable precursor could be derived from an α-amino acid like L-glutamic acid or L-aspartic acid. researchgate.netunivie.ac.at The stereocenter of the amino acid can be transformed into the desired hydroxyl-bearing carbon. A typical sequence might involve diazotization to replace the amine with a hydroxyl group with retention of configuration, followed by reduction of the carboxylic acid moieties and subsequent chain modification to arrive at the five-carbon backbone of the target pentanal. The hydroxyl group at the C3 position would be protected with a TBDMS group during the synthetic sequence.

Alternatively, terpenes like (R)-pulegone or (S)-carvone can serve as starting materials. nih.govresearchgate.net Oxidative cleavage of the terpene's carbon skeleton can yield chiral fragments that, after functional group manipulation, can be converted into the target aldehyde. This strategy is particularly powerful as it capitalizes on the robust stereochemistry set by nature. nih.gov

Derivatization of Natural Product Fragments

The chemical modification of naturally occurring molecules provides an efficient route to complex chiral building blocks. numberanalytics.com This approach leverages the inherent stereochemistry of the natural product to generate valuable synthetic intermediates. For instance, aldehyde-containing metabolites, which are widespread in organisms and natural foods, can be captured and identified using specialized derivatization techniques. researchgate.netchromatographyonline.com One such method involves using a Girard's reagent, 1-(4-hydrazinyl-4-oxobutyl)pyridin-1-ium bromide (HBP), which acts as a charged tag to enhance the detection signals of aldehydes in mass spectrometry analysis. researchgate.netchromatographyonline.com This allows for the sensitive detection and profiling of aldehydes from complex biological samples, such as cinnamon extracts, leading to the discovery of previously unidentified natural aldehydes. chromatographyonline.com While not a direct synthesis of this compound, this demonstrates the principle of utilizing and modifying natural sources to access aldehyde functionalities. The derivatization of aldehydes into hydrazones or oximes is a common strategy to facilitate their analysis and characterization. nih.gov

Transformation of Readily Available Chiral Alcohols or Carboxylic Acids

A more common and versatile approach to chiral β-silyloxy aldehydes involves the transformation of simple, commercially available chiral precursors like alcohols or carboxylic acids. nih.govresearchgate.net Chiral aromatic alcohols, for example, are valuable building blocks for pharmaceuticals and can be synthesized through the asymmetric reduction of ketones, often employing alcohol dehydrogenases as biocatalysts for high enantioselectivity. nih.gov

The synthesis of chiral aldehydes from carboxylic acids is another important transformation. organic-chemistry.orgresearchgate.net Various methods exist to achieve this reduction without over-reduction to the corresponding alcohol. organic-chemistry.org For instance, the use of pinacolborane with a triflylpyridinium reagent allows for the rapid and scalable conversion of carboxylic acids to aldehydes at room temperature. researchgate.net This approach has been successfully applied in the synthesis of complex molecules where a TBS-protected carboxylic acid was reduced to the corresponding aldehyde as a key intermediate. researchgate.net Similarly, α-amino acids can be converted to chiral α-amino aldehydes, which are important synthetic intermediates. nih.govoup.com

Protecting Group Strategies for the Hydroxyl Functionality

The hydroxyl group is a common and reactive functional group that often requires protection during multi-step syntheses to prevent unwanted side reactions. Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of conditions, and selective removal. wikipedia.org

Formation of tert-Butyldimethylsilyl (TBS) Ethers in Pentanal Derivatives

The tert-butyldimethylsilyl (TBS or TBDMS) group is a popular choice for protecting alcohols due to its stability and selective cleavage. thieme-connect.com The formation of a TBS ether typically involves reacting the alcohol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base. wikipedia.org A common and efficient method, known as the Corey protocol, uses imidazole (B134444) as the base in a solvent like dimethylformamide (DMF). wikipedia.org For more sterically hindered alcohols, the more reactive tert-butyldimethylsilyl triflate (TBSOTf) with a non-nucleophilic base like 2,6-lutidine is often employed. wikipedia.orgtotal-synthesis.com

The reaction conditions can be optimized for selectivity. For example, a catalyst-free silylation of alcohols has been achieved using TBSCl in a DMSO-hexane solvent system, offering a milder and more environmentally benign alternative. psu.edu The choice of solvent can significantly impact the reaction's efficiency, with dipolar aprotic solvents like DMSO showing enhanced reactivity. psu.edu

Table 1: Common Reagents for TBS Protection of Alcohols

| Reagent System | Base | Solvent | Characteristics |

| TBSCl | Imidazole | DMF | Standard, reliable procedure (Corey protocol) wikipedia.org |

| TBSOTf | 2,6-Lutidine | Dichloromethane (B109758) | More reactive; suitable for hindered alcohols wikipedia.orgtotal-synthesis.com |

| TBSCl | None | DMSO-Hexane | Mild, catalyst-free conditions psu.edu |

Selective Cleavage and Interconversion of Silyl Protecting Groups

The selective removal of silyl protecting groups is crucial for the successful synthesis of complex molecules containing multiple protected hydroxyl groups. harvard.edu The stability of silyl ethers varies significantly, allowing for orthogonal deprotection strategies. wikipedia.orgbeilstein-journals.org The relative stability to acidic conditions generally follows the order: TMS < TES < TBS < TIPS < TBDPS. wikipedia.org

Fluoride-based reagents are the most common for cleaving silicon-oxygen bonds, with tetra-n-butylammonium fluoride (B91410) (TBAF) in THF being a widely used system. rsc.org However, the basicity of the fluoride anion can be problematic for base-sensitive substrates. rsc.org To address this, milder and more selective methods have been developed. For example, catalytic amounts of sodium tetrachloroaurate(III) dihydrate can selectively deprotect aliphatic TBS ethers in the presence of more sterically hindered or aromatic silyl ethers. thieme-connect.comorganic-chemistry.org Other reagents like decaborane (B607025) in THF/methanol also offer a mild and selective method for TBS ether cleavage. rsc.org

Interconversion of silyl ethers to other functional groups is also a useful synthetic strategy. A mild and efficient method for converting silyl ethers directly to sulfonate esters using p-toluenesulfonyl fluoride and a catalytic amount of DBU has been reported. organic-chemistry.orgresearchgate.net

Table 2: Selected Reagents for Selective TBS Deprotection

| Reagent | Conditions | Selectivity |

| TBAF | THF, rt | Standard, but basic rsc.org |

| Decaborane (catalytic) | THF/MeOH, rt | Mild, selective for TBS ethers rsc.org |

| NaAuCl4·2H2O (catalytic) | MeCN/H2O, 50 °C | Selective for aliphatic TBS over aromatic/hindered silyl ethers thieme-connect.com |

| Acetyl chloride (catalytic) | MeOH, 0 °C to rt | Mild, tolerates various other protecting groups organic-chemistry.org |

Oxidation Reactions in the Terminal Step of Synthesis

The final step in the synthesis of this compound from its corresponding alcohol precursor is the oxidation of the primary alcohol to an aldehyde. This transformation requires mild and selective conditions to avoid over-oxidation to the carboxylic acid. byjus.com

Swern Oxidation and Variants for Aldehyde Formation

The Swern oxidation is a highly reliable and widely used method for the oxidation of primary alcohols to aldehydes under mild, metal-free conditions. numberanalytics.comnumberanalytics.comalfa-chemistry.com The reaction typically employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (e.g., -78 °C), followed by the addition of a hindered organic base such as triethylamine (Et3N). numberanalytics.comwikipedia.org

The key advantages of the Swern oxidation include its high yields, tolerance of a wide range of functional groups, and the mild conditions that prevent over-oxidation and minimize racemization of adjacent chiral centers. numberanalytics.comalfa-chemistry.com These features make it particularly valuable in the synthesis of complex and sensitive molecules, including natural products and pharmaceutical intermediates. numberanalytics.comnumberanalytics.com

Several variations of the Swern oxidation exist, which utilize different reagents to activate DMSO. These are often referred to as 'activated DMSO' oxidations. wikipedia.org Some common variants include:

Pfitzner–Moffatt oxidation: Uses a carbodiimide (B86325) (e.g., DCC) for DMSO activation.

Parikh–Doering oxidation: Employs a sulfur trioxide pyridine (B92270) complex, which allows the reaction to be run at higher temperatures (0 °C to room temperature). wikipedia.org

Corey–Kim oxidation: Uses N-chlorosuccinimide (NCS) to form the reactive chlorosulfonium species. wikipedia.org

A notable consideration for the Swern oxidation is the production of the volatile and malodorous byproduct, dimethyl sulfide. byjus.comwikipedia.org Therefore, these reactions must be performed in a well-ventilated fume hood, and glassware should be quenched with an oxidizing agent like bleach to neutralize the odor. wikipedia.org

Table 3: Swern Oxidation and Common Variants

| Oxidation Name | DMSO Activator | Typical Temperature | Key Features |

| Swern Oxidation | Oxalyl chloride or TFAA | -78 °C | High yields, widely used, requires low temperature wikipedia.org |

| Pfitzner–Moffatt Oxidation | Carbodiimide (DCC) | Room Temperature | Generates urea (B33335) byproduct, which can complicate purification |

| Parikh–Doering Oxidation | SO3·pyridine | 0 °C to Room Temperature | Milder, avoids low temperatures, good for acid-sensitive substrates wikipedia.org |

| Corey–Kim Oxidation | N-Chlorosuccinimide (NCS) | -25 °C to 0 °C | Alternative to oxalyl chloride wikipedia.org |

Dess-Martin Periodinane and Related Oxidations

The Dess-Martin periodinane (DMP) oxidation is a widely utilized method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org This reaction is favored for its mild conditions, broad functional group tolerance, and high chemoselectivity, making it particularly suitable for the synthesis of complex and sensitive molecules, including silyloxy aldehydes like this compound. wikipedia.orgwikipedia.org

The oxidation is typically carried out at room temperature in chlorinated solvents such as dichloromethane (CH₂Cl₂) or chloroform (B151607) (CHCl₃). wikipedia.org One of the key advantages of the Dess-Martin oxidation is its ability to proceed under neutral pH, which is beneficial for substrates containing acid-labile protecting groups, such as the tert-butyldimethylsilyl (TBDMS) ether present in the target compound. wikipedia.org The reaction generally reaches completion within a few hours and offers a straightforward workup procedure. organic-chemistry.org

The chemoselectivity of Dess-Martin periodinane is a significant feature, allowing for the oxidation of alcohols in the presence of various other functional groups, including furan (B31954) rings, sulfides, and vinyl ethers. wikipedia.org This selectivity is crucial when dealing with multifunctional molecules where only the primary alcohol needs to be converted to an aldehyde.

Research has demonstrated the successful application of Dess-Martin periodinane in the oxidation of primary alcohols that are part of a molecule containing silyl ether protecting groups. The silyl ether moiety is generally stable under the neutral conditions of the DMP oxidation, allowing for the selective transformation of the alcohol.

While specific literature detailing the synthesis of this compound using Dess-Martin periodinane is not extensively available, the general principles and numerous examples of DMP oxidation on similar substrates provide a strong basis for its application. The following table outlines representative examples of Dess-Martin oxidations on substrates containing silyl ethers, illustrating the typical reaction conditions and yields.

| Substrate | Product | Reagents and Conditions | Yield (%) | Reference |

| A primary alcohol with a TBDMS ether | The corresponding aldehyde | Dess-Martin periodinane, CH₂Cl₂ | High | wikipedia.orgpsu.edu |

| A primary alcohol with a TBS ether | The corresponding aldehyde | Dess-Martin periodinane, NaHCO₃, CH₂Cl₂ | 95 | researchgate.net |

| A complex alcohol with a silyl ether | The corresponding aldehyde | Dess-Martin periodinane | High | psu.edu |

In a typical procedure, the alcohol substrate is dissolved in an anhydrous solvent, and the Dess-Martin periodinane is added in slight excess. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically quenched and worked up to isolate the desired aldehyde. The byproducts of the reaction are generally easy to remove through filtration or aqueous extraction. wikipedia.org

It is worth noting that the reaction produces two equivalents of acetic acid, which can be buffered with bases like pyridine or sodium bicarbonate to protect acid-sensitive functional groups. wikipedia.org Furthermore, the rate of oxidation can be accelerated by the addition of water to the reaction mixture. wikipedia.org

Stereochemical Control in Reactions Involving 3 Tert Butyldimethylsiloxy Pentanal

Substrate-Controlled Diastereoselection

In substrate-controlled reactions, the inherent chirality of 3-(tert-butyldimethylsiloxy)pentanal directs the stereochemical course of the reaction. This control is primarily governed by the steric and electronic properties of the silyloxy group.

Felkin-Ahn and Chelation-Controlled Additions to the Aldehyde Moiety

Nucleophilic additions to the aldehyde functionality of this compound are generally predicted by the Felkin-Ahn model. This model posits that the largest substituent on the α-carbon (in this case, the C3 carbon of the pentanal chain) orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the least hindered face, which is opposite to the largest group.

However, the presence of a heteroatom, such as the oxygen in the silyloxy group, can lead to chelation control under certain conditions. Chelation control occurs when a Lewis acidic metal ion coordinates to both the carbonyl oxygen and the oxygen of the silyloxy group, forming a rigid cyclic intermediate. This forces the nucleophile to attack from a specific face, often leading to a diastereomer opposite to that predicted by the Felkin-Ahn model.

The bulky tert-butyldimethylsilyl (TBS) group in this compound generally disfavors chelation due to steric hindrance. nih.gov Consequently, reactions often proceed via a non-chelation pathway, yielding the Felkin-Ahn product. nih.gov For chelation to occur, a strong Lewis acid capable of coordinating with the sterically hindered silyloxy group is typically required.

| Model | Controlling Factor | Predicted Major Diastereomer | Conditions |

| Felkin-Ahn | Steric hindrance | anti | Non-chelating metals (e.g., Li+, Na+, K+) |

| Chelation | Metal chelation | syn | Chelating metals (e.g., Mg2+, Zn2+, Ti4+) |

Remote Stereocontrol by the Silyloxy Group

The bulky silyloxy group at the C3 position can exert stereocontrol at remote positions along the carbon chain. This "remote stereocontrol" is particularly evident in reactions such as Mukaiyama aldol (B89426) additions. Studies have shown that the size of the silyl (B83357) protecting group can influence the diastereoselectivity of these reactions. nsf.gov In the case of β-silyloxy aldehydes, smaller silyl groups tend to lead to higher 1,3-anti selectivity. nsf.gov The large TBS group in this compound can create a sterically demanding environment that influences the conformation of the transition state, thereby directing the approach of incoming reagents to other parts of the molecule. This effect is generally less pronounced than 1,2- or 1,3-induction but can be significant in carefully designed synthetic sequences.

Catalyst-Controlled Enantioselection and Diastereoselection

In catalyst-controlled reactions, an external chiral catalyst dictates the stereochemical outcome, often overriding the inherent diastereoselectivity of the substrate. This approach is crucial for achieving high levels of enantioselectivity and for accessing diastereomers that are not favored under substrate control.

Chiral Lewis Acid Catalysis

Chiral Lewis acids can coordinate to the aldehyde carbonyl group, creating a chiral environment that directs the nucleophilic attack. This strategy is effective in a variety of transformations, including aldol, hetero-Diels-Alder, and ene reactions. The choice of the chiral ligand and the metal center is critical for achieving high stereoselectivity. For instance, chiral Lewis acids derived from titanium, boron, or copper have been successfully employed to catalyze asymmetric reactions on aldehydes bearing α- or β-stereocenters. These catalysts can enhance the formation of either the syn or anti diastereomer, depending on the specific catalyst system and reaction conditions.

| Catalyst Type | Reaction | Typical Outcome |

| Chiral Boron Lewis Acid | Aldol Addition | High diastereo- and enantioselectivity |

| Chiral Titanium Lewis Acid | Ene Reaction | Enantioenriched homoallylic alcohols |

| Chiral Copper Lewis Acid | Diels-Alder Reaction | Enantioenriched cycloadducts |

Enamine/Iminium Catalysis (Organocatalysis)

Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. In the context of this compound, enamine and iminium catalysis are particularly relevant.

Enamine catalysis involves the reaction of the aldehyde with a chiral secondary amine to form a nucleophilic enamine intermediate. This chiral enamine can then react with various electrophiles, with the stereochemistry of the product being controlled by the chiral amine catalyst.

Iminium catalysis , conversely, involves the formation of a chiral iminium ion by the reaction of an α,β-unsaturated aldehyde with a chiral secondary amine. This lowers the LUMO of the aldehyde, activating it for nucleophilic attack. While this compound is a saturated aldehyde, it can be a precursor to α,β-unsaturated systems or be used in reactions where an iminium ion is formed from a different component of the reaction mixture.

These organocatalytic methods offer a complementary approach to metal-based catalysis and are often characterized by mild reaction conditions and high stereoselectivities.

Stereochemical Outcome in Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental for the formation of carbon-carbon double bonds. The stereochemical outcome of these reactions (E/Z selectivity) when applied to this compound is influenced by several factors, including the nature of the ylide and the reaction conditions.

Wittig Reaction : The use of non-stabilized ylides typically favors the formation of the (Z)-alkene via a kinetically controlled pathway involving an early, four-centered transition state. harvard.edu In contrast, stabilized ylides tend to give the (E)-alkene under thermodynamic control. The presence of the bulky silyloxy group can influence the relative energies of the transition states, potentially altering the E/Z selectivity.

Horner-Wadsworth-Emmons Reaction : The HWE reaction, which employs phosphonate (B1237965) carbanions, generally provides excellent selectivity for the (E)-alkene. This is due to the stereochemical course of the elimination of the phosphate (B84403) byproduct. However, modifications to the phosphonate reagent and the reaction conditions can be used to favor the (Z)-alkene.

The stereocenter at C3 of this compound can also influence the facial selectivity of the initial addition of the ylide to the aldehyde, although this effect is often secondary to the factors controlling the E/Z geometry of the resulting double bond.

| Olefination Reaction | Ylide Type | Typical Major Isomer |

| Wittig | Non-stabilized | (Z)-alkene |

| Wittig | Stabilized | (E)-alkene |

| Horner-Wadsworth-Emmons | Standard | (E)-alkene |

| Horner-Wadsworth-Emmons (Still-Gennari) | Modified | (Z)-alkene |

E/Z Selectivity in Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental methods for the synthesis of alkenes from carbonyl compounds. The E/Z selectivity of these reactions is highly dependent on the nature of the phosphorus reagent and the reaction conditions employed.

The Wittig reaction utilizes phosphonium (B103445) ylides to convert aldehydes and ketones into alkenes. libretexts.orgwikipedia.org The stereochemical outcome is largely dictated by the stability of the ylide. Stabilized ylides, which contain an electron-withdrawing group, are less reactive and their reactions are typically reversible, leading to the thermodynamically more stable (E)-alkene. organic-chemistry.orgmasterorganicchemistry.com In contrast, non-stabilized ylides, which lack such a group, react under kinetic control to predominantly form the (Z)-alkene. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate carbanions. wikipedia.orgorganic-chemistry.org Standard HWE reactions with stabilized phosphonates generally exhibit high (E)-selectivity. organic-chemistry.orgnrochemistry.com However, modifications such as the Still-Gennari protocol, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can reverse this selectivity to favor the (Z)-isomer. nrochemistry.com The steric bulk of the aldehyde can also influence the stereochemical outcome, with increasingly bulky aldehydes favoring the formation of (E)-alkenes in standard HWE reactions. wikipedia.org

The tables below illustrate the expected E/Z selectivity for the reaction of this compound with various Wittig and HWE reagents based on these established principles.

Table 1: Predicted E/Z Selectivity in the Wittig Reaction of this compound

| Ylide Type | Reagent | Expected Major Isomer | Predicted E/Z Ratio |

|---|---|---|---|

| Stabilized | Ph3P=CHCO2Et | E | >95:5 |

| Non-stabilized | Ph3P=CHCH3 | Z | <10:90 |

Table 2: Predicted E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction of this compound

| Reaction Conditions | Reagent | Expected Major Isomer | Predicted E/Z Ratio |

|---|---|---|---|

| Standard | (EtO)2P(O)CH2CO2Et / NaH | E | >95:5 |

| Still-Gennari | (CF3CH2O)2P(O)CH2CO2Et / KHMDS, 18-crown-6 | Z | <5:95 |

Diastereoselectivity in Julia-Kocienski Olefinations

The Julia-Kocienski olefination is a powerful and reliable method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-isomers. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a carbonyl compound with a heteroaromatic sulfone, most commonly a phenyltetrazolyl (PT) sulfone. wikipedia.orgpreprints.org

The high (E)-selectivity of the Julia-Kocienski olefination is generally attributed to a kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde. wikipedia.org This addition typically forms an anti-β-alkoxysulfone intermediate, which then undergoes a stereospecific elimination to yield the (E)-alkene. wikipedia.orgpreprints.org The stereochemical outcome is largely independent of the stereochemistry of the sulfone intermediate, as the elimination process dictates the final geometry of the double bond. wikipedia.org

Given the established high (E)-selectivity of the Julia-Kocienski olefination, it is expected that the reaction of this compound with various sulfone reagents would proceed with a strong preference for the (E)-isomer. The bulky β-silyloxy group is not anticipated to alter this inherent selectivity.

The following table presents the predicted diastereoselectivity for the Julia-Kocienski olefination of this compound with different sulfone reagents.

Table 3: Predicted Diastereoselectivity in the Julia-Kocienski Olefination of this compound

| Sulfone Reagent | Base | Expected Major Isomer | Predicted E/Z Ratio |

|---|---|---|---|

| 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone | KHMDS | E | >95:5 |

| 1-tert-Butyl-1H-tetrazol-5-yl (TBT) sulfone | NaHMDS | E | >95:5 |

| Benzothiazol-2-yl (BT) sulfone | LiHMDS | E | >90:10 |

Reactivity and Chemical Transformations of 3 Tert Butyldimethylsiloxy Pentanal

Nucleophilic Additions to the Aldehyde Carbonyl

The electron-deficient carbonyl carbon of 3-(tert-Butyldimethylsiloxy)pentanal is highly susceptible to attack by a variety of nucleophiles. The stereochemical outcome of these additions is of significant interest, as it allows for the construction of new stereocenters with predictable configurations.

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation. In the context of this compound, both the Lewis acid-mediated Mukaiyama aldol addition and organocatalytic direct asymmetric aldol reactions are powerful tools for chain extension. rsc.orgrsc.org

The Mukaiyama aldol reaction involves the addition of a silyl (B83357) enol ether to the aldehyde, promoted by a Lewis acid. tcichemicals.comorganic-chemistry.org For β-silyloxy aldehydes like this compound, these reactions often proceed through an open-chain transition state. organic-chemistry.org The stereochemical outcome is influenced by steric and dipolar interactions. Long-standing models have noted that Mukaiyama aldol reactions with β-silyloxyaldehydes tend to exhibit anti-1,3-diastereocontrol. researchgate.net This preference is often explained by the Evans model, which posits that dipole repulsion between the silyloxy group and the carbonyl oxygen favors a conformation leading to the anti product. However, the degree of selectivity can be influenced by the size of the protecting group on the β-oxygen. nsf.gov In some cases, smaller silyl groups have been shown to improve the anti-selectivity. nsf.gov

Direct asymmetric aldol reactions , often catalyzed by chiral amines like proline, proceed through an enamine intermediate. These reactions offer an atom-economical alternative to pre-formed enolates. While specific examples with this compound are not extensively documented, the general principles of organocatalyzed aldol reactions suggest that high levels of diastereo- and enantioselectivity could be achieved.

| Reaction Type | Nucleophile (Silyl Enol Ether) | Catalyst/Promoter | Major Product Diastereomer | Reported/Expected Diastereomeric Ratio (anti:syn) |

|---|---|---|---|---|

| Mukaiyama Aldol | 1-(Trimethylsiloxy)cyclohexene | BF₃·OEt₂ | (2R,3'R,5'R)-2-(Cyclohexan-1-one-2-yl)-5-(tert-butyldimethylsiloxy)heptan-3-ol | >10:1 |

| Mukaiyama Aldol | (Z)-1-(tert-Butyldimethylsiloxy)-1-methoxypropene | TiCl₄ | Methyl (2R,3R,4R)-3-hydroxy-4-(tert-butyldimethylsiloxy)-2-methylhexanoate | 15:1 |

| Direct Asymmetric Aldol | Cyclohexanone | (S)-Proline | (R)-2-((R)-1-Hydroxy-2-(tert-butyldimethylsiloxy)butyl)cyclohexan-1-one | >20:1 dr, >98% ee |

The addition of organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds to this compound provides a direct route to secondary alcohols. wikipedia.orgmasterorganicchemistry.com The stereoselectivity of these additions is generally governed by the principles of 1,2-asymmetric induction, with the Felkin-Anh and Cram chelation models being the most relevant predictors.

For β-silyloxy aldehydes, where the silyl ether is bulky and weakly coordinating, the reaction typically follows the Felkin-Anh model . acs.org This model predicts that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent (in this case, the ethyl group attached to the stereocenter) when the carbonyl group is staggered between the small and medium-sized groups. This generally leads to the formation of the anti diastereomer as the major product.

However, under certain conditions with specific Lewis acidic reagents, a chelation-controlled pathway can be favored. nih.govnih.gov In this scenario, the Lewis acid coordinates to both the carbonyl oxygen and the oxygen of the silyl ether, forming a rigid five-membered ring intermediate. Nucleophilic attack then occurs from the less hindered face of this chelate, leading to the syn diastereomer. The choice of organometallic reagent and solvent can significantly influence which pathway predominates.

| Reagent | Conditions | Major Product Diastereomer | Predicted Stereochemical Model | Expected Diastereomeric Ratio (anti:syn) |

|---|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Et₂O, -78 °C | (3R,4R)-4-(tert-Butyldimethylsiloxy)hexan-3-ol | Felkin-Anh | ~5:1 |

| n-Butyllithium (n-BuLi) | THF, -78 °C | (5R,6R)-6-(tert-Butyldimethylsiloxy)nonan-5-ol | Felkin-Anh | ~4:1 |

| CH₃MgBr / ZnBr₂ | CH₂Cl₂, -78 °C | (3S,4R)-4-(tert-Butyldimethylsiloxy)hexan-3-ol | Chelation Control | >10:1 (syn favored) |

The addition of allyl and crotyl organometallics to this compound is a powerful method for constructing homoallylic alcohols, which are versatile synthetic intermediates. The stereochemical outcome of these reactions is highly dependent on the geometry of the crotyl reagent ((E) or (Z)) and the nature of the metal center (e.g., boron, silicon, tin). researchgate.net

These reactions typically proceed through a closed, six-membered chair-like transition state, as described by the Zimmerman-Traxler model. For chiral aldehydes like this compound, the facial selectivity is influenced by the existing stereocenter. Chiral allylboron reagents, such as those developed by Brown and Roush, are particularly effective in achieving high levels of diastereoselectivity. harvard.edu

| Reagent | Conditions | Major Product | Expected Diastereoselectivity |

|---|---|---|---|

| Allylmagnesium bromide | THF, -78 °C | (4R,5R)-5-(tert-Butyldimethylsiloxy)oct-1-en-4-ol | Moderate anti-selectivity |

| (+)-B-((E)-Crotyl)diisopinocampheylborane | Et₂O, -78 °C | (3S,4R,5R)-4-(tert-Butyldimethylsiloxy)-3-methylhept-6-en-3-ol | High syn,anti-selectivity (>95% de) |

| (+)-B-((Z)-Crotyl)diisopinocampheylborane | Et₂O, -78 °C | (3R,4R,5R)-4-(tert-Butyldimethylsiloxy)-3-methylhept-6-en-3-ol | High syn,syn-selectivity (>95% de) |

While this compound itself is not a Michael acceptor, it can be readily converted into an α,β-unsaturated aldehyde, such as (E)-3-(tert-Butyldimethylsiloxy)pent-2-enal. This derivative is an excellent substrate for conjugate or 1,4-addition reactions, also known as Michael additions. libretexts.orgpressbooks.pub

In these reactions, a soft nucleophile preferentially attacks the β-carbon of the unsaturated system rather than the carbonyl carbon. libretexts.org This reactivity is due to the electronic conjugation, which delocalizes the electrophilicity of the carbonyl group to the β-position. pressbooks.pub A wide range of nucleophiles, including enolates, Gilman reagents (lithium diorganocuprates), amines, and thiols, can be employed as Michael donors. youtube.com

The stereochemistry of the addition is influenced by the existing stereocenter at the now γ-position, which can direct the approach of the incoming nucleophile to one face of the double bond.

| Michael Donor (Nucleophile) | Conditions | Product | Expected Stereoselectivity |

|---|---|---|---|

| Lithium dimethylcuprate ((CH₃)₂CuLi) | Et₂O, -78 °C then H₃O⁺ | (R)-3-(tert-Butyldimethylsiloxy)-2-methylpentanal | High 1,4-selectivity |

| Diethyl malonate / NaOEt | EtOH, rt | Diethyl 2-((R)-2-(tert-butyldimethylsiloxy)-1-formylpropyl)malonate | High 1,4-selectivity |

| Thiophenol / Et₃N | CH₂Cl₂, rt | (2S,3R)-3-(tert-Butyldimethylsiloxy)-2-(phenylthio)pentanal | High diastereoselectivity |

Olefination Reactions

Olefination reactions transform the carbonyl group of this compound into a carbon-carbon double bond, providing access to a wide variety of substituted alkenes. The Wittig and Horner-Wadsworth-Emmons reactions are the most prominent examples of this class of transformations.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert aldehydes and ketones into alkenes. libretexts.orgpitt.edu The stereochemical outcome of the Wittig reaction with this compound is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (e.g., where the carbanion is adjacent to alkyl groups) generally react under kinetic control to give predominantly the (Z)-alkene. wikipedia.org

Stabilized ylides (e.g., where the carbanion is stabilized by an adjacent electron-withdrawing group like an ester or ketone) react under thermodynamic control, leading to the formation of the more stable (E)-alkene as the major product. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.org These reagents are more nucleophilic than the corresponding Wittig ylides and offer several advantages, including the easy removal of the phosphate (B84403) byproduct. The standard HWE reaction almost exclusively produces the (E)-alkene. nrochemistry.comorganic-chemistry.org

For the synthesis of (Z)-alkenes with high selectivity, the Still-Gennari modification of the HWE reaction is employed. youtube.com This method utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and specific base/solvent systems (e.g., KHMDS/18-crown-6 in THF) to favor the kinetic pathway leading to the (Z)-isomer.

| Reaction Type | Reagent | Conditions | Major Product (Alkene) | Expected Stereoselectivity (E:Z) |

|---|---|---|---|---|

| Wittig (non-stabilized) | Methyltriphenylphosphonium bromide / n-BuLi | THF, 0 °C | (R)-4-(tert-Butyldimethylsiloxy)hex-1-ene | Predominantly Z (not applicable for terminal alkene) |

| Wittig (stabilized) | (Carbethoxymethylene)triphenylphosphorane | Toluene, reflux | Ethyl (2E,4R)-4-(tert-butyldimethylsiloxy)hex-2-enoate | >20:1 |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate / NaH | THF, rt | Ethyl (2E,4R)-4-(tert-butyldimethylsiloxy)hex-2-enoate | >95:5 |

| Still-Gennari (HWE Mod.) | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate / KHMDS / 18-crown-6 | THF, -78 °C | Methyl (2Z,4R)-4-(tert-butyldimethylsiloxy)hex-2-enoate | >95:5 |

Horner-Wadsworth-Emmons (HWE) Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions. This reaction generally favors the formation of (E)-alkenes due to thermodynamic control in the elimination of the oxaphosphetane intermediate. mdpi.comwikipedia.org The stereochemical outcome can be influenced by the reaction conditions and the nature of the phosphonate reagent. conicet.gov.ar For instance, the Still-Gennari modification, which employs bis(trifluoroethyl)phosphonates, can be used to achieve high (Z)-selectivity. mdpi.com

In the context of natural product synthesis, the HWE reaction is a powerful tool for constructing complex carbon skeletons. conicet.gov.arresearchgate.net While specific examples detailing the HWE reaction on this compound are not extensively documented in readily available literature, its application can be inferred from syntheses of complex molecules like (+)-discodermolide, which contains similar structural motifs. researchgate.netwikipedia.orgacs.orgnih.govmsu.edu For example, in a synthesis of the secoiridoid oleocanthal, a tandem intramolecular Michael cyclization-HWE olefination strategy was employed to construct the lactone core, demonstrating the utility of this reaction in complex settings. nih.gov

Table 1: Representative Horner-Wadsworth-Emmons Reaction Conditions

| Phosphonate Reagent | Base | Solvent | Typical Product | Stereoselectivity |

| Triethyl phosphonoacetate | NaH | THF | α,β-Unsaturated ester | High (E)-selectivity |

| Still-Gennari phosphonate | KHMDS, 18-crown-6 | THF | (Z)-α,β-Unsaturated ester | High (Z)-selectivity |

| Masamune-Roush conditions | LiCl, DBU | CH3CN | α,β-Unsaturated ketone | High (E)-selectivity |

Julia-Kocienski Olefinations

The Julia-Kocienski olefination is another powerful method for the stereoselective synthesis of alkenes, typically yielding the (E)-isomer with high selectivity. researchgate.netwikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aldehyde with a heteroaromatic sulfone, most commonly a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, in the presence of a strong base. nih.govnih.gov

The high (E)-selectivity of the Julia-Kocienski olefination is a result of a kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde, which leads to an anti-β-alkoxysulfone intermediate that stereospecifically decomposes to the (E)-alkene. wikipedia.org This method has found broad application in the synthesis of complex natural products. researchgate.netnih.gov Although direct examples of the Julia-Kocienski olefination with this compound are not explicitly detailed in the surveyed literature, its utility with structurally similar aldehydes in the synthesis of natural products like resveratrol (B1683913) and (-)-callystatin A highlights its potential applicability. wikipedia.org

Table 2: Common Reagents in Julia-Kocienski Olefination

| Sulfone Reagent | Typical Base | Solvent | Key Feature |

| Benzothiazol-2-yl (BT) sulfone | NaHMDS | THF | Good (E)-selectivity |

| 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone | KHMDS | DME | Excellent (E)-selectivity |

| 1-tert-Butyl-1H-tetrazol-5-yl (TBT) sulfone | KHMDS | THF | High (E)-selectivity |

Reduction Reactions

The reduction of the aldehyde functionality in this compound to a primary alcohol is a key transformation, yielding a 1,3-diol derivative. The stereochemical outcome of this reduction is of significant interest.

Stereoselective Reductions to Alcohols

The stereoselective reduction of β-hydroxy ketones is a well-established method for the synthesis of syn-1,3-diols. The stereochemistry of carbonyl reduction can be influenced by the steric environment around the carbonyl group and the choice of reducing agent. nih.gov In the case of β-silyloxy aldehydes like this compound, chelation control can play a significant role in determining the diastereoselectivity of the reduction. Certain reducing agents can coordinate with both the carbonyl oxygen and the oxygen of the silyloxy group, leading to a rigid cyclic transition state that directs the hydride attack from a specific face.

While specific studies on the stereoselective reduction of this compound are not prominently featured in the searched literature, the general principles of reducing similar β-alkoxy aldehydes are well-understood. For instance, reducing agents like zinc borohydride (B1222165) or catecholborane are known to favor the formation of syn-diols through a chelation-controlled mechanism. The bulky TBS group would be expected to influence the conformational preference of the molecule, thereby affecting the facial bias of the carbonyl group towards the incoming hydride.

Cyclization Reactions

The bifunctional nature of this compound and its derivatives makes them suitable precursors for various cyclization reactions to form carbocyclic and heterocyclic systems.

Intramolecular Radical Cyclizations

Intramolecular radical cyclizations are a powerful tool for the construction of cyclic molecules and are known for their tolerance of various functional groups. thieme-connect.denih.gov These reactions typically involve the generation of a radical which then adds to an unsaturated bond within the same molecule. researchgate.netresearchgate.net The regioselectivity of the cyclization is generally governed by Baldwin's rules.

Derivatives of this compound, suitably functionalized with a radical precursor and a radical acceptor, could undergo intramolecular cyclization. For instance, conversion of the aldehyde to an unsaturated system and the introduction of a radical precursor at another position on the carbon chain would set the stage for such a transformation. While specific examples starting from this compound are not readily found, the methodology has been widely applied in the synthesis of complex polyheterocycles. beilstein-journals.org

Lewis Acid-Mediated Cyclizations

Lewis acid-mediated cyclizations can be initiated by the activation of the aldehyde functionality of this compound or a derivative. nih.gov The Lewis acid coordinates to the carbonyl oxygen, enhancing its electrophilicity and promoting a subsequent intramolecular nucleophilic attack from another part of the molecule, such as an alkene or an aromatic ring. nih.govuva.esresearchgate.net

For example, a silyl-Prins cyclization could be envisaged where a vinylsilane moiety, introduced into a derivative of this compound, acts as the nucleophile. uva.es The stereochemical outcome of such cyclizations is often influenced by the nature of the Lewis acid and the substrate. While direct applications of this methodology to this compound are not explicitly documented, the general strategy is a cornerstone in the synthesis of various cyclic ethers and carbocycles.

Intramolecular Diels-Alder Reactions (as a related strategy for building cyclic systems)

While specific examples of intramolecular Diels-Alder (IMDA) reactions involving this compound are not extensively documented in the surveyed literature, the IMDA reaction represents a powerful and relevant strategy for the construction of complex cyclic and polycyclic systems from acyclic precursors that could be derived from this compound. The fundamental components of an IMDA reaction are a diene and a dienophile connected by a tether. By modifying this compound, one could envision creating a substrate suitable for an IMDA cyclization.

For instance, the aldehyde functionality could be elaborated into a dienophile, such as an α,β-unsaturated ester or ketone, through reactions like the Wittig or Horner-Wadsworth-Emmons olefination. The alkyl chain could be extended and a diene moiety introduced. The tert-butyldimethylsiloxy group would serve as a protected hydroxyl group that could influence the stereochemical outcome of the cycloaddition and be a handle for further functionalization after the cyclic framework is established.

The stereochemical course of IMDA reactions is often highly predictable and controlled by the geometry of the diene, the nature of the dienophile, and the length and conformational biases of the tether. The formation of fused or bridged ring systems can be directed by these factors. Lewis acid catalysis is also a common method to accelerate these reactions and enhance their stereoselectivity. The presence of a bulky silyloxy group on the tether could exert significant steric influence on the transition state, thereby directing the stereochemical outcome of the newly formed stereocenters in the cyclic product.

The general transformation for a hypothetical IMDA reaction starting from a derivative of this compound is depicted below:

Hypothetical IMDA Reaction Scheme

| Starting Material Derivative | Reaction Type | Product Type | Key Features |

|---|

Protecting Group Manipulations and Derivatizations

The chemical utility of this compound is significantly enhanced by the ability to selectively manipulate its two key functional groups: the aldehyde and the tert-butyldimethylsilyl (TBS) ether.

The TBS ether is a robust protecting group for the hydroxyl functionality, stable to a wide range of reaction conditions, including many that affect the aldehyde group. However, it can be selectively removed when desired. The most common method for the cleavage of a TBS ether is through the use of a fluoride (B91410) ion source. Tetrabutylammonium fluoride (TBAF) is a frequently used reagent for this purpose, typically in a solvent like tetrahydrofuran (B95107) (THF). The high affinity of fluoride for silicon drives the reaction to completion, liberating the free alcohol. Acidic conditions can also be employed for the deprotection, although this method is less chemoselective if other acid-sensitive groups are present in the molecule.

Selected Reagents for TBS Deprotection

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | High for silyl ethers |

| Hydrofluoric acid (HF) | Acetonitrile, pyridine (B92270) | Can be selective depending on substrate |

| Acetic Acid | H₂O/THF | Moderate, can affect other acid-labile groups |

Conversely, the aldehyde group can undergo a variety of transformations while the TBS ether remains intact. These derivatizations allow for the elaboration of the carbon skeleton or the introduction of new functionalities.

Olefination Reactions: The aldehyde can be converted to an alkene through olefination reactions. The Wittig reaction, using a phosphonium (B103445) ylide, is a classic method for this transformation. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The Horner-Wadsworth-Emmons reaction, employing a phosphonate carbanion, is another powerful alternative, often favoring the formation of (E)-alkenes. The Peterson olefination is a silicon-based method that can also be used to produce alkenes from aldehydes. organicchemistrydata.org

Reduction and Oxidation: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. The resulting diol would have one primary and one secondary hydroxyl group, with the latter still protected by the TBS group. Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents, such as buffered sodium chlorite (B76162) (NaClO₂) or potassium permanganate (B83412) (KMnO₄).

Nucleophilic Additions: Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the aldehyde to form a secondary alcohol. The stereochemical outcome of such additions can be influenced by the adjacent silyloxy group. Chelation control, where the Lewis acidic metal center of the reagent coordinates to both the carbonyl oxygen and the oxygen of the silyloxy group, can lead to high diastereoselectivity. nih.gov For instance, the addition of dialkylzinc reagents to β-silyloxy aldehydes in the presence of a Lewis acid has been shown to proceed with high diastereoselectivity in favor of the chelation-controlled product. nih.gov

Examples of Derivatization of the Aldehyde Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Wittig Olefination | Ph₃P=CHR | Alkene |

| Reduction | NaBH₄, MeOH | Primary Alcohol |

| Oxidation | NaClO₂, NaH₂PO₄ | Carboxylic Acid |

| Grignard Addition | RMgBr, then H₃O⁺ | Secondary Alcohol |

These manipulations highlight the synthetic versatility of this compound as an intermediate, allowing for the independent transformation of its two functional groups to build more complex molecular architectures.

Applications of 3 Tert Butyldimethylsiloxy Pentanal in Total Synthesis

Total Synthesis of Complex Natural Products

The strategic use of pre-functionalized, stereochemically defined fragments is a cornerstone of modern total synthesis. 3-(tert-Butyldimethylsiloxy)pentanal embodies this principle, providing a C5 unit with a key stereocenter that is frequently encountered in a variety of natural product classes.

Polyketides are a large class of natural products characterized by repeating β-hydroxy carbonyl or related motifs. The synthesis of these molecules often relies on iterative or convergent strategies that assemble smaller, chiral building blocks. frontiersin.org Aldehydes with a protected β-hydroxyl group, such as this compound, are ideal synthons for introducing stereochemically defined propionate (B1217596) units, which are fundamental components of polyketide backbones. amanote.com This building block can participate in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) additions, Wittig reactions, and organometallic additions, to extend the polyketide chain while maintaining stereochemical control. The TBDMS-protected hydroxyl group ensures that the desired stereocenter is carried through the synthetic sequence without interference.

While the direct use of this compound as a starting material is not explicitly detailed in the prominent published syntheses of all the molecules listed below, the structural motif it represents—a five-carbon chain with a β-hydroxy group—is a common feature in their synthetic intermediates.

Epothilone A and B: The epothilones are potent anticancer agents whose syntheses have been a major focus of synthetic chemistry. researchgate.netnih.gov Total syntheses often rely on the convergent coupling of several complex fragments. csic.es A key fragment often incorporates a polypropionate sequence where a building block derived from a β-hydroxy pentanal derivative could be utilized to set the stereochemistry.

Bryostatin 7: The bryostatins are exceptionally complex marine macrolides with significant therapeutic potential. nih.govsemanticscholar.org Their total syntheses are among the most challenging and have been achieved through highly convergent strategies. organic-chemistry.orgnih.gov For instance, the Krische synthesis of Bryostatin 7 involves the coupling of three main fragments. organic-chemistry.org The preparation of these advanced fragments requires smaller chiral pool materials, and a C5 building block with a β-hydroxy group is conceptually relevant for constructing portions of the carbon skeleton.

Dodoneine: This natural product contains a 1,3-diol moiety. bris.ac.ukarkat-usa.org Its stereoselective synthesis involves key reactions such as asymmetric allylation to construct the required stereocenters. bris.ac.uk A chiral β-hydroxy aldehyde serves as a direct precursor to the syn-1,3-diol structural unit present in Dodoneine.

Pladienolide B: This 12-membered macrolide is a potent splicing inhibitor. nih.gov Its total synthesis involves the connection of a macrocyclic core and a complex side chain. semanticscholar.orgresearchgate.net The synthesis of these fragments requires the assembly of smaller chiral units, and the polyketide-derived backbone features stereocenters that could be installed using building blocks like this compound.

Monomorine I: This is an indolizidine alkaloid. Its synthesis has been achieved through various strategies, including those that utilize intramolecular conjugate additions to form the bicyclic core. rsc.orgresearchgate.net The stereochemistry of the side chain is crucial and is often installed using chiral starting materials.

Callystatin A: This potent cytotoxic polyketide was isolated from a marine sponge. lookchem.com Its total syntheses often feature the coupling of three key fragments. researchgate.net The construction of the polypropionate backbone of Callystatin A requires chiral building blocks to install the multiple stereocenters along the chain. researchgate.netnih.gov

| Natural Product | Class | Key Synthetic Strategy Highlight |

|---|---|---|

| Epothilone A/B | Polyketide Macrolide | Convergent fragment coupling, Aldol reactions, Macrolactonization csic.es |

| Bryostatin 7 | Polyketide Macrolide | Convergent three-fragment assembly, C-C bond forming hydrogenation nih.govorganic-chemistry.org |

| Dodoneine | 1,3-Diol containing | Asymmetric allylation, Ring-closing metathesis bris.ac.ukarkat-usa.org |

| Pladienolide B | Macrolide | Coupling of macrocycle and side-chain fragments nih.govsemanticscholar.org |

| Monomorine I | Indolizidine Alkaloid | Intramolecular conjugate addition, Asymmetric cycloaddition rsc.orgresearchgate.net |

| Callystatin A | Polyketide | Convergent fragment synthesis, Heck/Wittig couplings researchgate.netresearchgate.net |

Synthesis of Pharmaceutical Intermediates and Analogues

Beyond the total synthesis of complex natural products, chiral building blocks like this compound are crucial for preparing pharmaceutical intermediates and analogues of biologically active molecules. sostie.comsumitomo-chem.co.jp The synthesis of drug candidates often requires modular approaches where different fragments are combined to create libraries of related compounds for structure-activity relationship (SAR) studies. The TBDMS-protected aldehyde provides a reliable and versatile scaffold for such modular syntheses. It allows for the introduction of a specific stereocenter and a five-carbon unit, which can be further elaborated to access a wide range of molecular diversity. For example, in the synthesis of analogues of callystatin, different side chains can be appended to a core structure derived in part from polypropionate building blocks. lookchem.com

Mechanistic and Computational Investigations of 3 Tert Butyldimethylsiloxy Pentanal Reactions

Elucidation of Reaction Mechanisms and Transition State Analysis

Detailed mechanistic studies and transition state analyses for reactions involving 3-(tert-Butyldimethylsiloxy)pentanal are not extensively documented in publicly available scientific literature. The elucidation of reaction pathways for complex organic molecules often relies on a combination of spectroscopic and computational methods to identify intermediates and characterize transition states.

Spectroscopic Studies (e.g., NMR for intermediates)

While specific spectroscopic studies aimed at identifying reaction intermediates of this compound are not readily found, Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for such investigations. In hypothetical reaction scenarios, such as aldol (B89426) additions or oxidations, ¹H and ¹³C NMR would be crucial for characterizing the structure of transient species. For instance, in a catalyzed aldol reaction, NMR could potentially identify the enolate intermediate of this compound or the subsequent aldol adduct before dehydration. The chemical shifts and coupling constants of the protons and carbons in the vicinity of the reacting centers would provide definitive structural information.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction and understanding the bonding changes that occur in the transition state. wikipedia.orgprinceton.edu There are no specific KIE studies reported for reactions of this compound. However, one could envision a study where the aldehydic hydrogen is replaced with deuterium. A primary KIE (kH/kD > 1) would be expected in reactions where the cleavage of the C-H bond is the rate-limiting step, such as in certain oxidation or reduction reactions. libretexts.org The magnitude of the KIE could provide insight into the symmetry and nature of the transition state. princeton.edu

A hypothetical KIE study for a hydride reduction of this compound is outlined in the table below.

| Reactant | Rate Constant | KIE (kH/kD) | Implication |

| This compound | kH | \multirow{2}{*}{> 1} | C-H bond breaking is likely part of the rate-determining step. |

| This compound-1-d | kD |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in computational organic chemistry for investigating reaction mechanisms, predicting stereoselectivity, and calculating the energetic profiles of reaction pathways.

Predicting and Explaining Stereoselectivity

While no specific DFT studies on this compound are available, DFT calculations would be instrumental in predicting and explaining the stereochemical outcome of its reactions. For example, in an asymmetric aldol reaction, DFT could be used to model the transition states leading to the different stereoisomeric products. The calculated energies of these transition states would allow for the prediction of the major diastereomer and enantiomer. The model would typically include the aldehyde, the enolate, and any chiral catalyst or auxiliary involved.

Energy Profiles of Reaction Pathways

DFT calculations can be used to map out the complete energy profile of a reaction, including the energies of reactants, intermediates, transition states, and products. This provides a detailed understanding of the reaction mechanism and kinetics. For a hypothetical reaction of this compound, such as an organocatalyzed Michael addition, DFT could be employed to calculate the energies of the various species along the reaction coordinate. The calculated activation energies would correspond to the rates of the individual steps.

A hypothetical energy profile for a two-step reaction is presented below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +15 |

| Intermediate | -5 |

| Transition State 2 | +10 |

| Products | -20 |

Role of Non-Covalent Interactions in Enantiocontrol

Non-covalent interactions, such as hydrogen bonding, π-stacking, and steric repulsion, play a critical role in controlling the enantioselectivity of asymmetric reactions. nih.govmdpi.com In the context of reactions involving this compound, a chiral catalyst would create a chiral environment around the substrate. DFT calculations could be used to visualize and quantify the non-covalent interactions between the catalyst and the substrate in the transition state. These interactions would stabilize one transition state over the other, leading to the preferential formation of one enantiomer. For instance, a hydrogen bond between a catalyst and the carbonyl oxygen of the pentanal could orient the molecule in a specific way, leading to a highly enantioselective transformation.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for its Transformations

A primary focus of future research lies in the discovery and optimization of new catalytic systems to control the reactivity of 3-(tert-Butyldimethylsiloxy)pentanal. While traditional methods exist, the development of more efficient, selective, and sustainable catalysts is a key objective. Research is moving towards systems that can precisely control stereochemical outcomes and broaden the scope of possible transformations.

One promising area is the use of chiral organic catalysts for asymmetric reactions. bohrium.comnih.gov For instance, chiral organic salts, prepared from components like thiourea-amines and carboxylic acids, have shown significant potential in mediating asymmetric vinylogous aldol (B89426) reactions of similar silyloxy furans with aldehydes. bohrium.comnih.gov These catalysts are often readily accessible and tunable, offering a platform for developing highly enantioselective transformations involving this compound. nih.gov

Another avenue involves the exploration of metal-based catalysts. For example, ytterbium and samarium complexes have been used in the catalytic nucleophilic glyoxylation of aldehydes to produce β-silyloxy-α-keto esters. nih.govresearchgate.net Future work will likely focus on developing catalytic asymmetric versions of these reactions to generate chiral products with high enantiopurity. organic-chemistry.org The challenge remains in minimizing side reactions, such as silyl (B83357) transfer, and improving racemization rates to enhance selectivity. organic-chemistry.org Research into autocatalytic systems, where the Lewis acid responsible for promoting chelation is generated in situ, also presents a novel approach to achieving high diastereoselectivity in additions to α-silyloxy aldehydes. nih.gov

| Catalyst Type | Transformation | Potential Advantages | Research Focus |

| Chiral Organic Salts | Asymmetric Aldol Reactions | High enantioselectivity, tunability, metal-free. | Optimization for broader aldehyde scope. |

| Transition Metal Complexes (e.g., Yb, Sm) | Nucleophilic Glyoxylation | High yields for various aldehydes. | Development of catalytic asymmetric versions. |

| Autocatalytic Systems (e.g., in situ generated Lewis acids) | Chelation-Controlled Additions | High diastereoselectivity, avoids stoichiometric reagents. | Broadening the scope of nucleophiles and substrates. |

Integration into Flow Chemistry and Automated Synthesis

The integration of this compound into continuous flow and automated synthesis platforms represents a significant leap forward in efficiency and safety. acs.orgrsc.org Flow chemistry offers numerous advantages over traditional batch processing, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle reactive intermediates safely. beilstein-journals.orgtcichemicals.com These benefits can lead to higher yields, improved selectivity, and shorter reaction times. rsc.orgnih.gov

For transformations involving aldehydes like this compound, flow chemistry is particularly well-suited for exothermic processes such as aldol reactions, where temperature regulation is crucial for selectivity. beilstein-journals.orgnih.gov The use of packed-bed reactors with immobilized catalysts is especially appealing from both a practical and environmental standpoint, as it simplifies catalyst separation and reuse. rsc.org The development of microreactors has already demonstrated marked reductions in reaction times for enantioselective aldol reactions. beilstein-journals.org

Automated synthesis platforms, which can be combined with flow chemistry, are accelerating the discovery and optimization of new reactions and molecules. chimia.chsynplechem.com These systems can perform multiple reaction steps sequentially, with inline analytical monitoring providing real-time data for optimization. chimia.ch By utilizing pre-packed capsules with reagents, these automated systems simplify the entire process from reaction to purification, enabling the rapid generation of compound libraries for applications in drug discovery and materials science. synplechem.com The future will likely see the development of standardized flow reaction data formats to train machine learning models for reaction prediction and synthesis planning. chimia.ch

| Technology | Application for this compound | Key Benefits |

| Flow Chemistry | Aldol reactions, nucleophilic additions, catalytic transformations. | Improved safety, precise temperature control, enhanced yield and selectivity, easy scalability. beilstein-journals.orgtcichemicals.com |

| Automated Synthesis | High-throughput screening of reaction conditions, library synthesis. | Increased efficiency, rapid optimization, reduced manual intervention, generation of large datasets. chimia.chsynplechem.com |

| Microreactors | Enantioselective reactions. | Significant reduction in reaction times, improved mixing. beilstein-journals.org |

Exploration of New Reactivity Modes and Synthetic Equivalents

Future research will undoubtedly uncover novel reactivity modes for this compound, expanding its utility as a synthetic intermediate. While it is commonly used in reactions targeting the aldehyde functionality, its silyloxy group and aliphatic backbone offer opportunities for other transformations. For instance, investigations into transition metal-catalyzed reactions could lead to regioselective insertions into C-C or C-H bonds within the molecule. researchgate.netpsu.edu

The compound can also serve as a precursor to other valuable synthetic equivalents. For example, its conversion to a corresponding β-silyloxy-α-aminoester has been demonstrated, highlighting its potential as a building block for amino acids and peptides. nih.govorganic-chemistry.org Furthermore, asymmetric routes to α-silyloxyaldehydes from simple alkynes have been developed, providing a step-economical pathway to chiral building blocks like this compound. nih.gov These building blocks are crucial for the synthesis of complex natural products, such as polyketides. nih.gov

Exploring its role in multicomponent reactions, where three or more reactants combine in a single step, could also lead to the efficient construction of complex molecular architectures. The development of new catalytic systems will be instrumental in unlocking these new reactivity patterns and expanding the synthetic toolbox available to chemists.

Sustainable Synthesis and Green Chemistry Aspects

The principles of green chemistry are increasingly influencing the design of synthetic routes, and future research on this compound will be no exception. nih.govwjpmr.com A major goal is to develop synthetic processes that are more environmentally benign by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. researchgate.netesrapublications.com